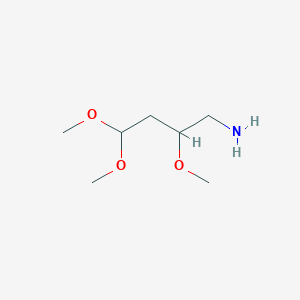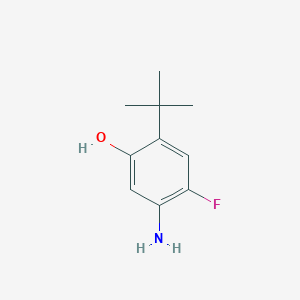
2-Tert-butyl-5-amino-4-fluorophenol
Übersicht
Beschreibung
“2-Tert-butyl-5-amino-4-fluorophenol” is a chemical compound with the molecular formula C10H14FNO . It is also known as Phenol, 5-amino-2-(1,1-dimethylethyl)-4-fluoro .
Molecular Structure Analysis
The molecular structure of “2-Tert-butyl-5-amino-4-fluorophenol” is defined by its molecular formula, C10H14FNO . This indicates that it contains 10 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- 2-Tert-butyl-5-amino-4-fluorophenol can be synthesized from 4-tert-butylphenols and fluoride sources. This synthesis is part of a broader category of transformations where 4-tert-butylphenols are converted into 4-fluorophenols under oxidative conditions (Bienvenu et al., 2002).
Application in Medicinal Chemistry
- Derivatives of 2-Tert-butyl-5-amino-4-fluorophenol, such as tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, are intermediates in synthesizing biologically active compounds like omisertinib (AZD9291). These compounds demonstrate the relevance of 2-Tert-butyl-5-amino-4-fluorophenol derivatives in drug development (Zhao et al., 2017).
Utilization in Peptide Synthesis
- Compounds like tert-butyl esters of N-protected amino acids with tert-butyl fluorocarbonate (Boc-F) are efficiently used in synthesizing tert-butyl esters of N-protected amino acids. This process is vital in the broader context of peptide synthesis, where 2-Tert-butyl-5-amino-4-fluorophenol derivatives can play a role (Loffet et al., 1989).
Antiviral and Immunomodulatory Properties
- Certain derivatives of 2-amino-4,6-di-tert-butylphenol, which are structurally similar to 2-Tert-butyl-5-amino-4-fluorophenol, show antiviral properties and radical regulatory activity. These compounds also exhibit immunomodulatory activity, influencing the viability and functional potential of human peripheral blood lymphocytes (Nizheharodava et al., 2020).
Applications in Polymer Science
- Fluorinated polyimides, synthesized from compounds like 4-tert-butyl-[1,2-bis(4-amino-2-trifluoromethylphenoxy)phenyl]benzene, demonstrate the application of tert-butyl and fluorophenol derivatives in creating materials with desirable properties like good tensile strength, high glass transition temperatures, and excellent thermal stability. This indicates the potential for using 2-Tert-butyl-5-amino-4-fluorophenol in advanced material sciences (Yang et al., 2006).
Probes for Selective Ion Detection
- Schiff base derivatives synthesized from 2-aminophenols, closely related to 2-Tert-butyl-5-amino-4-fluorophenol, serve as effective fluorescent probes for selective detection of cyanide and aluminium ions. This illustrates the potential for derivatives of 2-Tert-butyl-5-amino-4-fluorophenol in developing sensitive detection systems for specific ions (Poongodi et al., 2020).
Antioxidant Activity
- Schiff bases containing (thio-)phenol and catechol fragments, which can be derived from compounds structurally similar to 2-Tert-butyl-5-amino-4-fluorophenol, demonstrate antioxidant activity. This suggests the potential of 2-Tert-butyl-5-amino-4-fluorophenol derivatives in antioxidant applications (Smolyaninov et al., 2018).
In Chemical Synthesis and Organic Reactions
- The compound is useful in various chemical synthesis processes and organic reactions, as seen in the synthesis of amino acids, and in facilitating specific reaction mechanisms like Mitsunobu reaction and oxidative fluorination (Silverman et al., 1986), (Gao et al., 2012).
Radiochemical Synthesis
- Its application extends to radiochemical synthesis, particularly in creating fluorophenols, showcasing its utility in specialized scientific fields (Gao et al., 2012).
Eigenschaften
IUPAC Name |
5-amino-2-tert-butyl-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFIBJJIAWHOMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258848 | |
| Record name | 5-Amino-2-(1,1-dimethylethyl)-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-amino-4-fluorophenol | |
CAS RN |
873055-45-9 | |
| Record name | 5-Amino-2-(1,1-dimethylethyl)-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873055-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-(1,1-dimethylethyl)-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


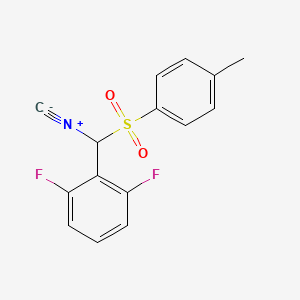
![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)
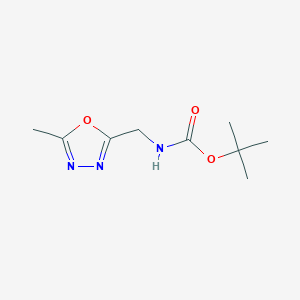
![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)
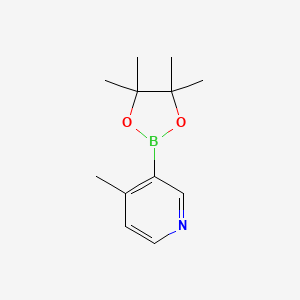
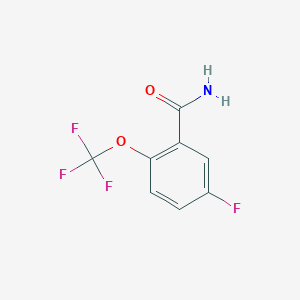
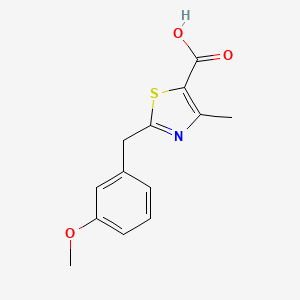
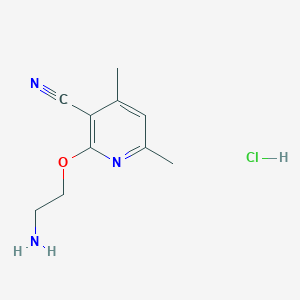
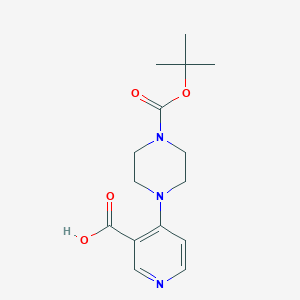
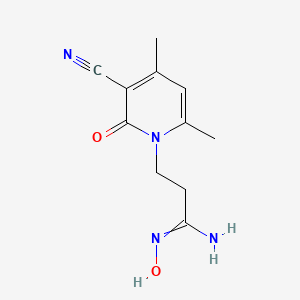
![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)
